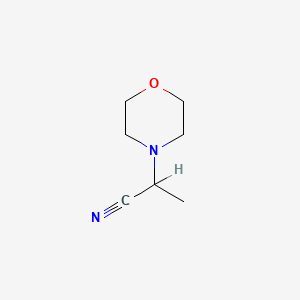![molecular formula C12H9N B1345626 Pyrido[2,1,6-de]quinolizine CAS No. 519-61-9](/img/structure/B1345626.png)
Pyrido[2,1,6-de]quinolizine
概要
説明
Pyrido[2,1,6-de]quinolizine: is a heterocyclic compound with the molecular formula C₁₂H₉N and a molecular weight of 167.2066 g/mol . It is characterized by a fused ring system that includes a pyridine ring and a quinolizine ring, making it a unique structure in the realm of nitrogen-containing heterocycles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,1,6-de]quinolizine typically involves cyclization reactions. One common method includes the reaction of an ester with dimethyl acetylenedicarboxylate in boiling benzene, forming a Diels-Alder adduct . This adduct can then be converted into a dihydro-derivative, which upon further reaction, forms this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
化学反応の分析
Types of Reactions: Pyrido[2,1,6-de]quinolizine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Hydrogenation reactions can convert it into tetrahydro-derivatives.
Substitution: Electrophilic substitution reactions occur primarily at the 4- and 6-positions of the quinolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydro-Pyrido[2,1,6-de]quinolizine.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Pyrido[2,1,6-de]quinolizine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Pyrido[2,1,6-de]quinolizine involves its interaction with molecular targets such as enzymes and receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied .
類似化合物との比較
Quinolizine: Shares the quinolizine ring but lacks the pyridine ring.
Pyridine: Contains only the pyridine ring without the fused quinolizine structure.
Isoquinoline: Another nitrogen-containing heterocycle with a different ring fusion pattern.
Uniqueness: Pyrido[2,1,6-de]quinolizine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity compared to simpler heterocycles like pyridine and quinolizine .
特性
IUPAC Name |
13-azatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGOXVYQBYCRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CC3=CC=CC(=C1)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199861 | |
| Record name | Pyrido(2,1,6-de)quinolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-61-9 | |
| Record name | Pyrido(2,1,6-de)quinolizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrido(2,1,6-de)quinolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















